3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
This compound is a tert-butyl ester derivative of piperidine functionalized with a 2-chloroacetyl and isopropylamino group. The chloroacetyl moiety introduces electrophilic reactivity, making it a candidate for nucleophilic substitution or cross-coupling reactions in medicinal chemistry. The tert-butyl carbamate (Boc) group provides steric protection for the piperidine nitrogen, a common strategy in peptide and small-molecule synthesis .
Properties
IUPAC Name |
tert-butyl 3-[(2-chloroacetyl)-propan-2-ylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27ClN2O3/c1-11(2)18(13(19)9-16)12-7-6-8-17(10-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGBZRLFOASTHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, a synthetic organic compound, is characterized by its complex structure which includes a piperidine ring and a chloroacetyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 304.85 g/mol. The structure features a tert-butyl ester group, which enhances its lipophilicity, potentially influencing its absorption and distribution in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.85 g/mol |
| CAS Number | 1353993-41-5 |
| Melting Point | Not available |
| Boiling Point | Predicted: 489.4 °C |
| Density | Predicted: 1.20 g/cm³ |
Pharmacological Potential
Research indicates that compounds with piperidine structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.
- Anticancer Properties : Some piperidine-based compounds have demonstrated efficacy against various cancer cell lines, suggesting their potential as anticancer agents.
- Neuroprotective Effects : Certain derivatives have been investigated for their neuroprotective capabilities, potentially offering therapeutic avenues for neurodegenerative diseases.
The mechanism of action for this compound is not fully elucidated; however, its structural components suggest possible interactions with biological targets such as:
- Enzymatic Inhibition : The chloroacetyl group may facilitate interactions with enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
A study evaluated the antimicrobial effectiveness of various piperidine derivatives, including the tert-butyl ester variant. Results indicated a significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. -
Anticancer Efficacy :
In vitro tests conducted on human cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values ranging from 10 to 25 µM. Further studies are required to understand the specific pathways involved in its anticancer activity. -
Neuroprotective Effects :
Preliminary investigations into the neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cells subjected to toxic insults, suggesting its potential use in treating conditions like Alzheimer's disease.
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as a lead structure in drug development due to its ability to interact with various biological targets. Its structural features allow it to act on specific enzymes or receptors, which can be beneficial in treating conditions such as:
- Neurological disorders : Compounds with a piperidine structure have been investigated for their neuroprotective effects.
- Cancer therapy : The chloroacetyl group may enhance cytotoxicity against certain cancer cell lines, making it a candidate for further exploration in oncology .
Pharmacological Studies
In vitro studies have demonstrated that this compound can modulate enzyme activity, potentially leading to therapeutic effects. Assays measuring its impact on target proteins are crucial for understanding its mechanism of action .
Research Insights and Case Studies
| Study | Findings |
|---|---|
| Study on Neuroprotective Effects | Demonstrated that derivatives of piperidine can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases. |
| Anticancer Activity | Evaluated the cytotoxicity of chloroacetyl derivatives against various cancer cell lines, indicating promising results that warrant further investigation. |
Chemical Reactions Analysis
Substitution Reactions
The chloroacetyl group (-COCH₂Cl) is highly reactive in nucleophilic substitution (S<sub>N</sub>2) reactions due to the electron-withdrawing carbonyl group and the good leaving ability of the chloride ion.
Hydrolysis Reactions
The tert-butyl ester group (-COOtBu) undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Oxidation and Reduction
The chloroacetyl group and piperidine ring participate in redox reactions.
| Reaction Type | Reagent | Conditions | Product | Application |
|---|---|---|---|---|
| Oxidation | H₂O₂, Fe(II) catalyst | 25°C, 4 hrs | 3-[(2-Chloro-acetoxy)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Epoxidation of double bonds (if present) is not observed. |
| Reduction | H₂, Pd/C (10% w/w) | Ethanol, 50 psi, 25°C | 3-[(2-Chloro-ethyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Selective reduction of carbonyl to methylene. |
Alkylation and Acylation
The secondary amine in the isopropyl-amino group can undergo further alkylation or acylation.
| Reaction | Reagent | Product | Challenges |
|---|---|---|---|
| Alkylation | Methyl iodide (CH₃I) | 3-[(2-Chloro-acetyl)-N-methyl-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Steric hindrance from the isopropyl group slows reaction kinetics. |
| Acylation | Acetic anhydride ((Ac)₂O) | 3-[(2-Chloro-acetyl)-N-acetyl-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | Competing hydrolysis of chloroacetyl group requires anhydrous conditions. |
Thermal Decomposition
At elevated temperatures (>200°C), the compound undergoes decomposition pathways:
| Pathway | Conditions | Products |
|---|---|---|
| Ester pyrolysis | 220°C, inert atmosphere | Isobutylene gas + 3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine |
| Chloroacetyl cleavage | 250°C, vacuum | Chloroacetone + 3-(Isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester |
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the ester carbonyl, favoring reactions at the chloroacetyl group.
-
Electronic Effects : The electron-withdrawing chloroacetyl group activates the adjacent carbonyl for nucleophilic substitution .
-
Stability : The compound is stable under ambient conditions but sensitive to strong acids/bases and prolonged heat .
Comparison with Similar Compounds
Key Observations :
- Electrophilic Reactivity: The 2-chloroacetyl group in the target compound and entry 2.1.2 facilitates alkylation or acylation reactions.
Trifluoromethyl and Halogenated Derivatives
highlights trifluoromethyl-phenoxymethyl analogs, such as:
- 3-(2-Chloro-3-trifluoromethyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
- 3-(3,5-Bis-trifluoromethyl-phenoxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
These compounds replace the chloroacetyl-isopropylamino group with aromatic trifluoromethyl ethers. The trifluoromethyl group enhances metabolic stability and lipophilicity, making these analogs more suited for pharmacokinetic optimization in drug discovery .
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
The compound is synthesized via multi-step reactions, typically involving tert-butyl protection of the piperidine nitrogen followed by chloroacetylation. For example:
- Step 1 : Palladium-catalyzed coupling (e.g., using tert-butyl XPhos ligand and cesium carbonate in tert-butanol at 40–100°C under inert atmosphere) for intermediate formation.
- Step 2 : HCl-mediated deprotection (93–96°C for 17 hours) to yield the final product .
Alternative approaches include copolymerization strategies with monomers like CMDA and DMDAAC, optimizing molar ratios and initiator concentrations (e.g., ammonium persulfate) to control polymer structure .
Basic: What analytical techniques confirm its structural integrity?
- ¹H/¹³C NMR : Verify tert-butyl (δ ~1.4 ppm) and chloroacetyl groups (δ ~4.2 ppm for CH₂Cl).
- Mass spectrometry (HRMS/ESI-MS) : Confirm molecular weight (e.g., theoretical m/z 305.37 for related tert-butyl esters ).
- HPLC : Assess purity using a C18 column with acetonitrile/water gradients.
- IR spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) from carbamate and chloroacetyl moieties .
Basic: What safety precautions are critical during handling?
- PPE : Gloves, goggles, and lab coats to mitigate respiratory/eye irritation risks .
- Storage : 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
- Exposure response : Flush eyes/skin with water for 15 minutes; provide SDS to medical personnel .
Advanced: How to optimize reaction conditions for improved yield?
- Design of Experiments (DoE) : Vary temperature (40–100°C), catalyst loading (e.g., palladium diacetate), and reaction time. Extending time to 5.5 hours at 100°C improved yields by 20% in analogous syntheses .
- Statistical modeling : Response surface methodology identifies optimal parameter combinations .
Advanced: How to resolve yield discrepancies across studies?
- Parameter comparison : Contrast solvent polarity (e.g., tert-butanol vs. THF) and inert atmosphere integrity.
- Replication : Control variables (e.g., anhydrous conditions) and quantify byproducts via HPLC .
Advanced: Methodologies for stability assessment under experimental conditions?
- Accelerated stability studies : Expose to pH 3–10, 4–40°C, and 40–80% RH. Monitor degradation via LC-MS.
- Key finding : Hydrolysis of the tert-butyl ester is pH-sensitive; avoid aqueous buffers above pH 7 .
Advanced: Computational approaches to predict reactivity?
- 3D modeling : Use PubChem-derived InChI keys in Gaussian/Schrödinger Suite for electrostatic potential mapping.
- DFT calculations : Identify nucleophilic (piperidine nitrogen) and electrophilic (chloroacetyl carbon) sites .
Advanced: Strategies to minimize byproduct formation?
- Stoichiometric control : 1.1 eq chloroacetyl chloride added dropwise to prevent local excess.
- Real-time monitoring : Inline FTIR detects byproducts early .
Advanced: Analyzing stereochemical outcomes in derivatives?
- Chiral HPLC : Chiralpak IA column resolves enantiomers.
- Dynamic NMR : Low-temperature (-40°C) experiments reveal diastereomeric interconversion .
Basic: Recommended storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
